5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole
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Overview
Description
5-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains a benzodioxole moiety, a nitro group, and an oxazole ring, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Ethenyl Group: The ethenyl group is introduced via a Heck reaction, where the benzodioxole derivative reacts with a suitable vinyl halide in the presence of a palladium catalyst.
Construction of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as a nitrile or an amide, under acidic or basic conditions.
Nitration: The final step involves the nitration of the oxazole derivative to introduce the nitro group, typically using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functionalized products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro or benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
5-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is investigated for its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE involves its interaction with specific molecular targets and pathways. The nitro group and benzodioxole moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 6-[(E)-2-(1,3-Benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one
Uniqueness
5-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE is unique due to its combination of a benzodioxole moiety, a nitro group, and an oxazole ring. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C13H10N2O5 |
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Molecular Weight |
274.23 g/mol |
IUPAC Name |
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C13H10N2O5/c1-8-13(15(16)17)11(20-14-8)5-3-9-2-4-10-12(6-9)19-7-18-10/h2-6H,7H2,1H3/b5-3+ |
InChI Key |
BWHVGLMZYWXPBW-HWKANZROSA-N |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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